Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate
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Overview
Description
Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry. The unique structure of this compound, which includes a triazolo ring fused with a pyridazine ring, makes it a subject of interest for researchers aiming to develop new pharmacologically active agents.
Preparation Methods
The synthesis of Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetic anhydride in glacial acetic acid under reflux conditions . The reaction mixture is then poured into ice-cold water to precipitate the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, reaction time, and solvent choice.
Chemical Reactions Analysis
Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazolo ring, depending on the reagents and conditions used. Common reagents include halogens and nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promise in biological assays, particularly in its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate involves its interaction with specific molecular targets. Studies have shown that it can inhibit the activity of enzymes such as c-Met and Pim-1, which are involved in cell proliferation and survival pathways . By binding to the ATP-binding site of these enzymes, the compound disrupts their normal function, leading to the inhibition of tumor cell growth and induction of apoptosis.
Comparison with Similar Compounds
Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate can be compared with other triazolopyridazine derivatives, such as:
- Ethyl (2R)-2-[(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-(5-(4-methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylthio)acetamide
These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activity and pharmacokinetic properties. The unique combination of the triazolo and pyridazine rings in this compound contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-2-25-16(24)10-18-14(23)11-26-15-9-8-13-19-20-17(22(13)21-15)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBYLDIIDZEYII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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